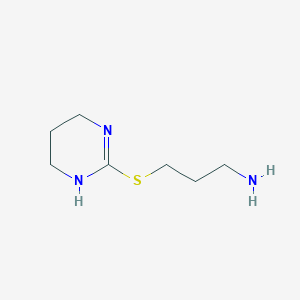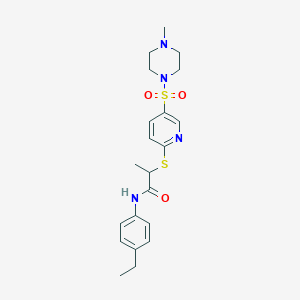
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of aromatic, piperazine, sulfonyl, and pyridine moieties, making it a versatile candidate for research in medicinal chemistry, pharmacology, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyridine Intermediate: The synthesis begins with the preparation of the pyridine intermediate, which involves the reaction of 2-chloropyridine with thiourea to form 2-mercaptopyridine.
Sulfonylation: The 2-mercaptopyridine is then reacted with 4-methylpiperazine and a sulfonyl chloride, such as methanesulfonyl chloride, to introduce the sulfonyl group.
Coupling with 4-Ethylphenyl Group: The resulting sulfonylated pyridine intermediate is coupled with 4-ethylphenyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aromatic derivatives.
科学研究应用
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used to study the interactions with biological targets, such as proteins or nucleic acids, to understand its pharmacokinetics and pharmacodynamics.
Material Science: The compound’s properties can be explored for the development of new materials with specific electronic or optical characteristics.
Biological Research: It can be used as a tool compound to investigate biological pathways and mechanisms of action in cellular and molecular biology.
作用机制
The mechanism of action of N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl and piperazine groups are likely to play a crucial role in binding to these targets, modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
- N-(4-Ethylphenyl)-2-((4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide
Uniqueness
N-(4-Ethylphenyl)-2-((5-((4-methylpiperazin-1-yl)sulfonyl)pyridin-2-yl)thio)propanamide stands out due to its combination of sulfonyl, piperazine, and pyridine moieties, which confer unique chemical and biological properties. This combination is less common in similar compounds, making it a valuable candidate for specific research applications.
属性
分子式 |
C21H28N4O3S2 |
|---|---|
分子量 |
448.6 g/mol |
IUPAC 名称 |
N-(4-ethylphenyl)-2-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]sulfanylpropanamide |
InChI |
InChI=1S/C21H28N4O3S2/c1-4-17-5-7-18(8-6-17)23-21(26)16(2)29-20-10-9-19(15-22-20)30(27,28)25-13-11-24(3)12-14-25/h5-10,15-16H,4,11-14H2,1-3H3,(H,23,26) |
InChI 键 |
GXWZOQWYYLHQKV-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC=C(C=C1)NC(=O)C(C)SC2=NC=C(C=C2)S(=O)(=O)N3CCN(CC3)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


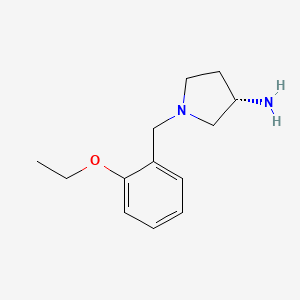
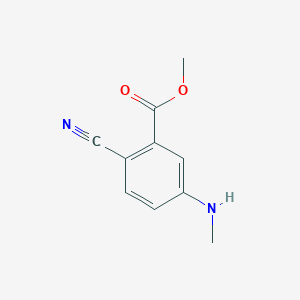
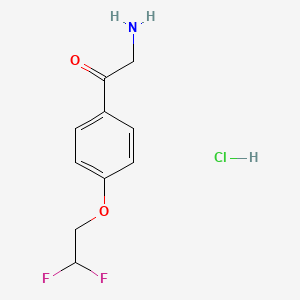
![Pyrrolo[3,4-b]pyrrol-6(1H)-one, hexahydro-5-(phenylmethyl)-](/img/structure/B15205354.png)

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
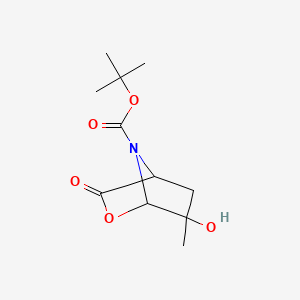
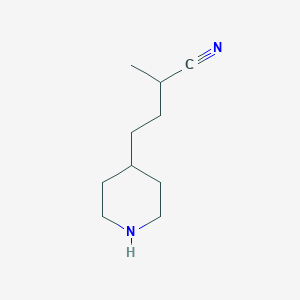
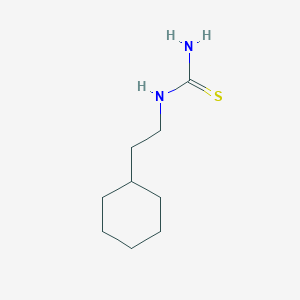
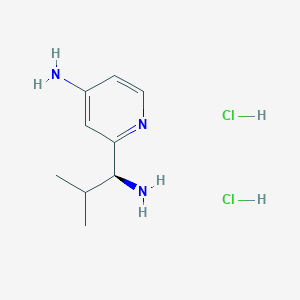

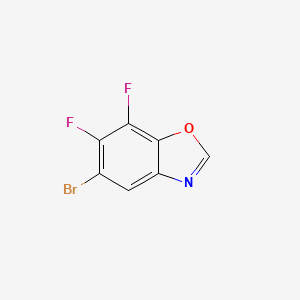
![[4-(4-fluorophenyl)-6-phenyl-2-propan-2-ylpyridin-3-yl]methyl-triphenylphosphanium;bromide](/img/structure/B15205409.png)
